Benzamide, N-[[(4S)-1,4-dihydro-2-oxo-6-(1H-pyrazol-3-yl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-4-yl]methyl]-4-fluoro-
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Overview
Description
Benzamide, N-[[(4S)-1,4-dihydro-2-oxo-6-(1H-pyrazol-3-yl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-4-yl]methyl]-4-fluoro- is a complex organic compound with a unique structure that includes a trifluoromethyl group, a pyrazole ring, and a benzoxazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[[(4S)-1,4-dihydro-2-oxo-6-(1H-pyrazol-3-yl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-4-yl]methyl]-4-fluoro- typically involves multiple steps, including the formation of the benzoxazine ring, the introduction of the trifluoromethyl group, and the attachment of the pyrazole ring. Common synthetic routes include:
Formation of the Benzoxazine Ring: This step often involves the cyclization of an appropriate precursor under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This can be achieved through radical trifluoromethylation reactions, which are facilitated by reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Pyrazole Ring: This step may involve the condensation of a hydrazine derivative with a diketone or an aldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[[(4S)-1,4-dihydro-2-oxo-6-(1H-pyrazol-3-yl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-4-yl]methyl]-4-fluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazine ring or the pyrazole ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzamide, N-[[(4S)-1,4-dihydro-2-oxo-6-(1H-pyrazol-3-yl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-4-yl]methyl]-4-fluoro- has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzamide, N-[[(4S)-1,4-dihydro-2-oxo-6-(1H-pyrazol-3-yl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-4-yl]methyl]-4-fluoro- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the pyrazole ring are key functional groups that contribute to its biological activity. These groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl Ketones: These compounds share the trifluoromethyl group and are valuable in medicinal chemistry.
Pyrazole Derivatives: Compounds with a pyrazole ring are known for their diverse biological activities.
Benzoxazine Derivatives: These compounds are used in the development of advanced materials and have unique chemical properties.
Uniqueness
Benzamide, N-[[(4S)-1,4-dihydro-2-oxo-6-(1H-pyrazol-3-yl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-4-yl]methyl]-4-fluoro- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyrazole and benzoxazine rings contribute to its bioactivity and versatility in synthetic applications .
Properties
Molecular Formula |
C20H14F4N4O3 |
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Molecular Weight |
434.3 g/mol |
IUPAC Name |
4-fluoro-N-[[(4S)-2-oxo-6-(1H-pyrazol-5-yl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-4-yl]methyl]benzamide |
InChI |
InChI=1S/C20H14F4N4O3/c21-13-4-1-11(2-5-13)17(29)25-10-19(20(22,23)24)14-9-12(15-7-8-26-28-15)3-6-16(14)27-18(30)31-19/h1-9H,10H2,(H,25,29)(H,26,28)(H,27,30)/t19-/m1/s1 |
InChI Key |
SMOJVTPALLWLKJ-LJQANCHMSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)NC[C@@]2(C3=C(C=CC(=C3)C4=CC=NN4)NC(=O)O2)C(F)(F)F)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2(C3=C(C=CC(=C3)C4=CC=NN4)NC(=O)O2)C(F)(F)F)F |
Origin of Product |
United States |
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